

Application of FEM-1689 in Drug Metabolism Studies: Application Notes and Protocols

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Compound of Interest

Compound Name: NW-1689

Cat. No.: B1304859

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Introduction

FEM-1689 is a novel, non-opioid compound that has shown significant promise in preclinical studies for the treatment of neuropathic pain.[1] It functions as a highly specific ligand for the sigma 2 receptor, now identified as transmembrane protein 97 (TMEM97).[1][2] The primary mechanism of action for its analgesic effects is the inhibition of the integrated stress response (ISR), a key cellular signaling pathway involved in the response to various stressors.[2][3] As with any new chemical entity destined for clinical development, a thorough understanding of its absorption, distribution, metabolism, and excretion (ADME) properties is critical. This document provides detailed application notes and protocols for investigating the drug metabolism of FEM-1689. While FEM-1689 is the subject of these studies rather than a tool for studying the metabolism of other drugs, these protocols are widely applicable to other novel small molecules.

Data Presentation

Table 1: Physicochemical and In Vitro Pharmacokinetic Properties of FEM-1689

Parameter	Value	Reference
Binding Affinity (Ki)		
Sigma 2 Receptor (TMEM97)	17 nM	[4]
Sigma 1 Receptor	167 nM	[4]
Norepinephrine Transporter (NET)	405 nM	[4]
In Vitro Half-Life (t1/2)	5.0 hours (in reducing p-eIF2 α levels in vitro)	[5][6]
Brain Penetration	Readily enters the brain	[7]

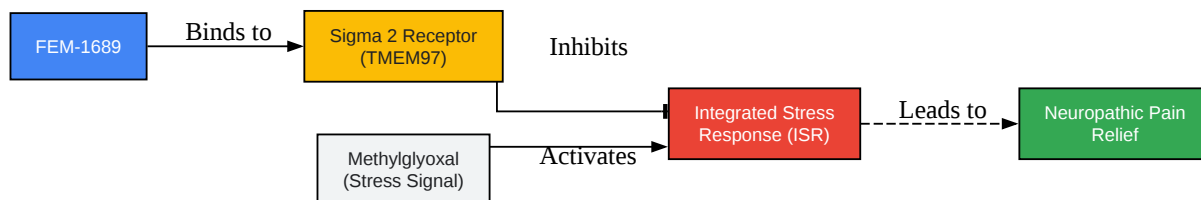
Table 2: Example Data from In Vitro Metabolic Stability Assay with Human Liver Microsomes

FEM-1689 Concentration (μ M)	Incubation Time (min)	Percent Remaining	Calculated In Vitro Half-Life (t1/2, min)	Intrinsic Clearance (CL _{int} , μ L/min/mg)
1	0	100	45.2	15.3
1	5	90.1		
1	15	72.5		
1	30	54.8		
1	60	30.0		

Note: Data in Table 2 is hypothetical and for illustrative purposes only.

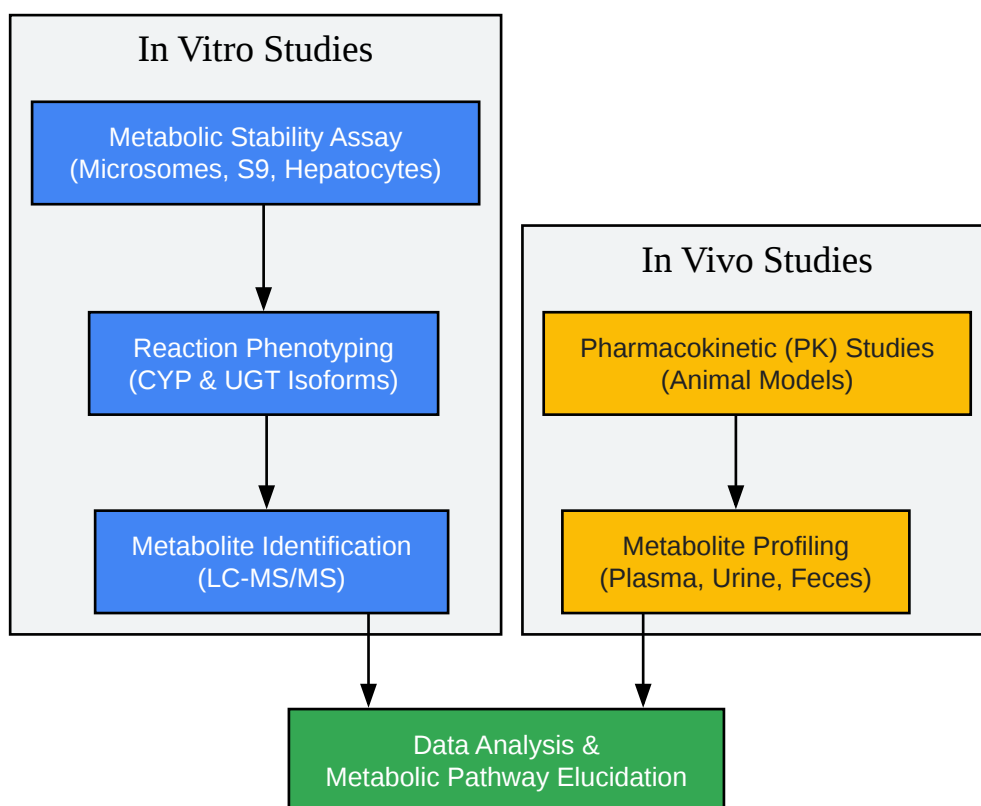
Signaling Pathway and Experimental Workflows

The following diagrams illustrate the known signaling pathway of FEM-1689 and the general workflows for studying its metabolism.



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Caption: Signaling pathway of FEM-1689 in neuropathic pain.



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Caption: General experimental workflow for drug metabolism studies.

Experimental Protocols

Protocol 1: In Vitro Metabolic Stability of FEM-1689 in Human Liver Microsomes (HLM)

Objective: To determine the rate at which FEM-1689 is metabolized by human liver microsomal enzymes.

Materials:

- FEM-1689
- Pooled Human Liver Microsomes (HLM)
- NADPH regenerating system (e.g., NADP⁺, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
- 0.1 M Phosphate Buffer (pH 7.4)
- Acetonitrile (ACN) with an internal standard (e.g., warfarin)
- Incubator/water bath (37°C)
- LC-MS/MS system

Methodology:

- Prepare a stock solution of FEM-1689 in a suitable solvent (e.g., DMSO) and dilute to the final concentration (e.g., 1 µM) in phosphate buffer.
- Prepare the HLM suspension in phosphate buffer to a final protein concentration of 0.5 mg/mL.
- Pre-warm the HLM suspension and the FEM-1689 solution at 37°C for 5 minutes.
- Initiate the metabolic reaction by adding the NADPH regenerating system to the HLM and FEM-1689 mixture.
- At specified time points (e.g., 0, 5, 15, 30, 60 minutes), aliquot a sample of the reaction mixture.

- Quench the reaction immediately by adding the aliquot to cold acetonitrile containing the internal standard.
- Vortex the samples and centrifuge to precipitate the proteins.
- Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.
- Analyze the samples to quantify the remaining concentration of FEM-1689 at each time point relative to the internal standard.
- Calculate the in vitro half-life ($t_{1/2}$) and intrinsic clearance (CL_{int}) from the disappearance rate of FEM-1689.

Protocol 2: Cytochrome P450 (CYP) Reaction Phenotyping for FEM-1689

Objective: To identify the specific CYP isozymes responsible for the metabolism of FEM-1689.

Materials:

- FEM-1689
- Recombinant human CYP enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4)
- NADPH regenerating system
- 0.1 M Phosphate Buffer (pH 7.4)
- Specific chemical inhibitors for each CYP isozyme (e.g., ketoconazole for CYP3A4)
- LC-MS/MS system

Methodology:

- Recombinant Enzyme Approach:
 - Incubate FEM-1689 (e.g., 1 μ M) separately with each recombinant human CYP enzyme in the presence of the NADPH regenerating system at 37°C.

- After a fixed incubation time (e.g., 60 minutes), quench the reactions with cold acetonitrile.
- Analyze the samples by LC-MS/MS to measure the rate of FEM-1689 depletion for each CYP isozyme. The isozyme that shows the highest rate of metabolism is considered a primary contributor.
- Chemical Inhibition Approach (using HLM):
 - Pre-incubate HLM with a specific inhibitor for each major CYP isozyme for a designated time (e.g., 15 minutes) at 37°C.
 - Add FEM-1689 and the NADPH regenerating system to initiate the reaction.
 - After a fixed incubation time, quench the reaction and analyze the remaining FEM-1689 concentration by LC-MS/MS.
 - Compare the metabolism of FEM-1689 in the presence and absence of each inhibitor. A significant reduction in metabolism in the presence of a specific inhibitor indicates the involvement of that CYP isozyme.

Protocol 3: In Vivo Pharmacokinetic Study of FEM-1689 in Rodents

Objective: To determine the pharmacokinetic profile of FEM-1689 after administration to an animal model (e.g., rats or mice).

Materials:

- FEM-1689
- Appropriate formulation for intravenous (IV) and oral (PO) administration
- Sprague-Dawley rats or C57BL/6 mice
- Blood collection supplies (e.g., capillaries, tubes with anticoagulant)
- Centrifuge

- LC-MS/MS system

Methodology:

- Dose two groups of animals with FEM-1689: one group via IV injection and another via oral gavage.
- Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose).
- Process the blood samples to separate plasma.
- Extract FEM-1689 from the plasma samples using protein precipitation or liquid-liquid extraction.
- Quantify the concentration of FEM-1689 in each plasma sample using a validated LC-MS/MS method.
- Plot the plasma concentration versus time data for both IV and PO routes.
- Calculate key pharmacokinetic parameters such as:
 - Clearance (CL)
 - Volume of distribution (Vd)
 - Half-life ($t_{1/2}$)
 - Area under the curve (AUC)
 - Oral bioavailability (%F)

Conclusion

The provided protocols and application notes outline a fundamental strategy for characterizing the metabolic profile of the novel analgesic compound, FEM-1689. Understanding how FEM-1689 is metabolized is essential for predicting its efficacy, safety, potential for drug-drug interactions, and for designing appropriate clinical trial protocols. The data generated from

these studies will be a cornerstone of the regulatory submission package for this promising therapeutic candidate.

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